

Technical Support Center: Managing Missing Data in MPAC Input Files

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Compound of Interest

Compound Name: MPAC

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering missing data in their input files for **MPAC** (Multi-omic Pathway Analysis of Cells) and **MPACT** (Metabolomics Peak Analysis Computational Tool).

Frequently Asked Questions (FAQs)

Q1: Why is there missing data in my mass spectrometry-based metabolomics or proteomics data?

Missing values are a common issue in mass spectrometry (MS)-based experiments and can arise from both technical and biological reasons.^{[1][2]} In untargeted MS-based metabolomics, it's not uncommon for 20-30% of the data to be missing values.

Common Causes of Missing Data:

- Below Limit of Detection (LOD): The concentration of a metabolite or peptide is too low for the instrument to detect reliably.^[3] This is a frequent cause of missingness.
- Instrument Sensitivity and Performance: Random fluctuations or unstable performance of the mass spectrometer can lead to sporadic missing values.
- Matrix Effects: Other molecules in the sample can interfere with the detection of the target analyte.

- Data Processing Issues: Errors during peak detection, alignment, or feature quantification can result in missing values.
- Biological Absence: The metabolite or protein may genuinely be absent in a subset of samples.

Q2: What are the different types of missing data?

Understanding the nature of the missing data is crucial for selecting an appropriate handling strategy. Missing data is generally categorized into three types:

- Missing Completely at Random (MCAR): The probability of a value being missing is independent of both the observed and unobserved data.^[3] This can occur due to random technical issues.
- Missing at Random (MAR): The probability of a value being missing depends only on the observed data. For instance, an instrument might be less likely to detect a certain class of compounds.
- Missing Not at Random (MNAR): The probability of a value being missing depends on the unobserved value itself.^[3] A common example is data missing because it falls below the instrument's limit of detection.^[3]

In metabolomics and proteomics, missing data is often a mix of these types, with MNAR due to concentrations below the detection limit being a primary contributor.^[3]

Q3: What are the input file requirements for **MPAC** and **MPACT** regarding missing data?

For the **MPAC** R package, which performs multi-omic pathway analysis, it is expected that the input data matrices (e.g., for copy number alteration and RNA-seq) have been pre-processed. The official documentation and vignettes generally assume that handling of missing values has been performed prior to using the package.

For **MPACT** and its R implementation **mpactR**, the required inputs are a peak table and a metadata file, typically in a comma-separated values (.csv) format.^{[4][5]} While these tools are designed to filter and process metabolomics data, substantial missing data in the peak table should be addressed beforehand to ensure high-quality analysis.

Q4: Should I just delete samples or features with missing values?

While simple, deleting entire rows (samples) or columns (features) with missing data, a technique known as listwise deletion, can introduce significant bias and reduce the statistical power of your analysis, especially if the data is not MCAR.[\[3\]](#) This approach should be used with caution and is generally only advisable if a very small number of samples or features have missing values.

Q5: What is data imputation, and when should I use it?

Data imputation is the process of replacing missing values with estimated ones. It is a common and often necessary step in preparing metabolomics and multi-omics data for downstream analysis.[\[3\]](#) Imputation helps to create a complete data matrix required by many statistical methods and analysis tools. However, the choice of imputation method is critical as an inappropriate method can introduce bias into your dataset.[\[1\]](#)

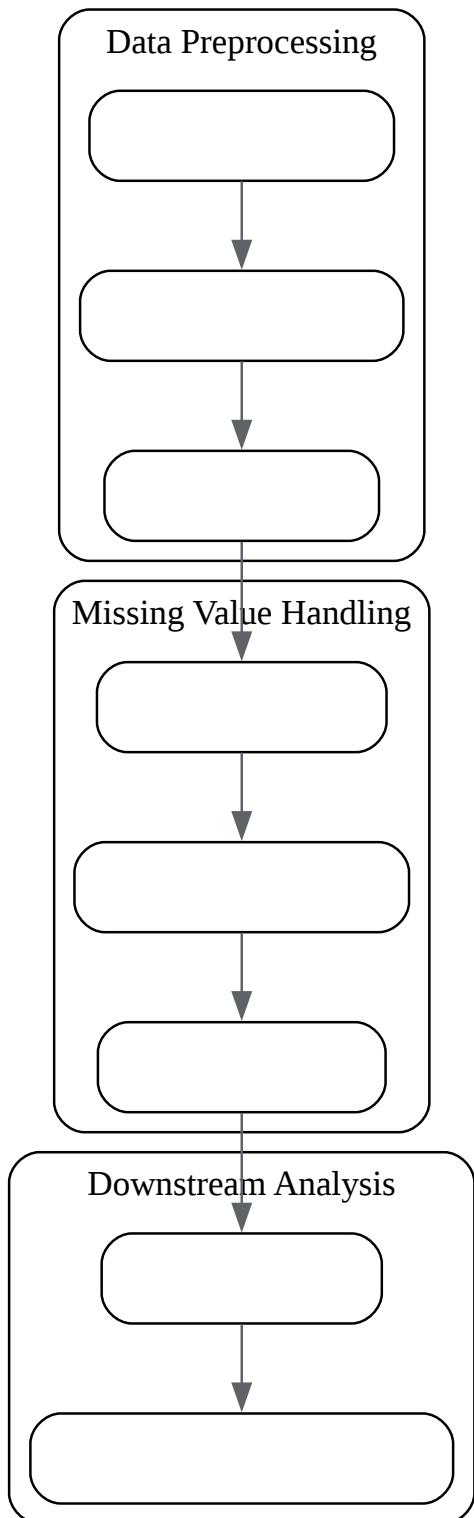
Troubleshooting Guides

Issue: My **MPAC/MPACT** analysis is failing or giving unexpected results due to missing values.

Solution Workflow:

- Identify the Extent and Pattern of Missingness: Before choosing an imputation method, it's crucial to understand the characteristics of the missing data in your input files.
- Choose an Appropriate Imputation Strategy: Based on the nature of your data and the likely reasons for missingness, select a suitable imputation method.
- Perform Imputation: Apply the chosen method to your dataset to generate a complete data matrix.
- Validate and Proceed with Analysis: After imputation, you can proceed with your **MPAC** or **MPACT** analysis. It is also good practice to compare the results with and without imputation to understand its **impact**.

Below is a diagram illustrating a general workflow for handling missing data before pathway analysis.



Workflow for handling missing data before pathway analysis.

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A general workflow for handling missing data prior to analysis.

Comparison of Common Imputation Methods

The choice of imputation method can significantly **impact** the results of your analysis.^[1] Below is a summary of commonly used methods for metabolomics and proteomics data.

Imputation Method	Description	Advantages	Disadvantages	Best For
Half Minimum	Replaces missing values with half of the minimum observed value for that feature. [6]	Simple to implement.	Can introduce significant bias and distort data distribution. [6]	Generally not recommended. [6]
k-Nearest Neighbors (kNN)	Imputes missing values using the average of the k-nearest features or samples. [2]	Considers the local data structure.	Can be computationally intensive for large datasets.	Datasets with a moderate amount of missing data.
Random Forest (RF)	An iterative method that uses a random forest model to predict and impute missing values. [3]	Can handle complex interactions and non-linear relationships. Generally performs well for MCAR and MAR data. [2]	Can be computationally expensive and may overfit if not tuned properly.	Mixed-type data (continuous and categorical).
Singular Value Decomposition (SVD)	Uses a low-rank SVD approximation of the data matrix to impute missing values.	Efficient for large datasets.	May not perform well with complex data structures.	Datasets with a high degree of correlation.
Quantile Regression Imputation of Left-Censored Data (QRILC)	Specifically designed for data that is missing due to being below a	Performs well for MNAR data. [2]	Assumes a left-censored missingness mechanism.	Data where the primary cause of missingness is the limit of detection.

detection limit
(left-censored).

Experimental Protocols

Protocol: Missing Value Imputation using k-Nearest Neighbors (kNN) in R

This protocol outlines the steps to perform kNN imputation on a metabolomics data matrix using the impute R package, which is available from Bioconductor.

1. Prerequisites:

- R installed on your system.
- Your data in a numerical matrix format, with features (metabolites/proteins) in rows and samples in columns. Missing values should be represented as NA.

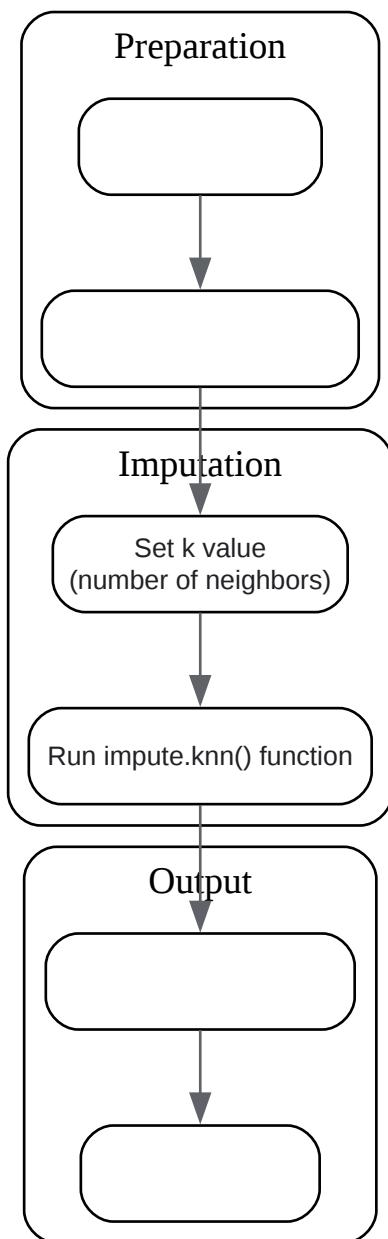
2. Installation of the impute package:

3. Loading the library and your data:

4. Performing kNN imputation: The impute.knn() function is the core of this protocol. The main parameter to set is k, the number of nearest neighbors to use for imputation. A common starting point for k is 10.

5. Saving the imputed data: The resulting complete_data_matrix can now be saved as a CSV file for input into your analysis pipeline.

6. Quality Control (Optional but Recommended): It is good practice to visually inspect the data before and after imputation to ensure that the imputation has not drastically altered the data distribution. This can be done using boxplots or density plots for each sample.



k-Nearest Neighbors imputation experimental workflow.

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A diagram of the k-Nearest Neighbors imputation workflow in R.

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